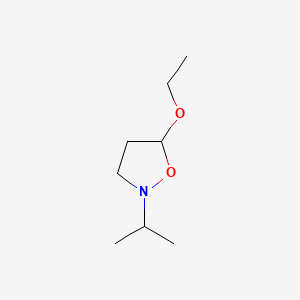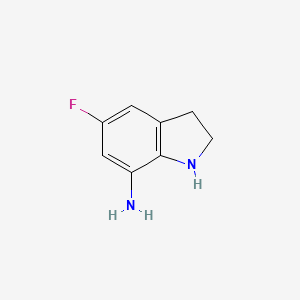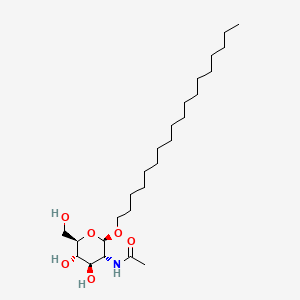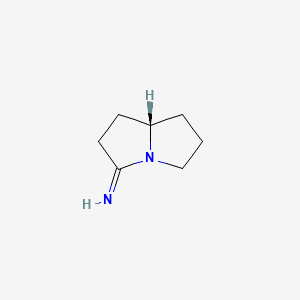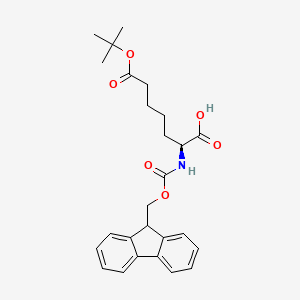
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C26H31NO6 and its molecular weight is 453.535. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is useful as a coupling agent in peptide synthesis . The fluoren-9-ylmethoxy carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which makes it compatible with a wide range of functional groups and allows for the synthesis of complex peptides .
Synthesis of Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides starting from the corresponding protected amino acid and sodium azide . These azides are stable at room temperature and have a long shelf-life, making them useful in various chemical transformations .
Synthesis of Biologically Active Natural Products
The compound can be used in the synthesis of biologically active natural products . For example, it can be used as a precursor to synthesize Indiacen A and Indiacen B, which are known to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Use of tert-butyl Group in Chemistry and Biology
The tert-butyl group in the compound has unique reactivity patterns that can be used in various chemical transformations . It is also relevant in nature and has implications in biosynthetic and biodegradation pathways .
Synthesis of Pyrene-based Metal Organic Frameworks (MOFs)
Although not directly mentioned in the search results, it’s worth noting that fluorenylmethoxycarbonyl (Fmoc) based compounds have been used in the synthesis of pyrene-based MOFs . These MOFs have been used in several applications including luminescence sensing, photocatalysis, adsorption and separation of molecules, heterogeneous catalysis, electrochemistry applications, and biomedical applications .
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
Mecanismo De Acción
Target of Action
It’s known that the compound is a derivative of fmoc (9-fluorenylmethoxycarbonyl) amino acids , which are commonly used in peptide synthesis . Therefore, it’s likely that this compound interacts with proteins or enzymes involved in peptide synthesis or modification.
Mode of Action
Fmoc amino acids, from which this compound is derived, are known to be used as coupling agents in peptide synthesis . They are typically used to protect the amino group during peptide synthesis, preventing unwanted side reactions . The Fmoc group can be removed under mildly basic conditions, allowing for controlled peptide chain elongation .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis and modification. The Fmoc group plays a crucial role in solid-phase peptide synthesis, a process that involves the stepwise addition of amino acids to a growing peptide chain . The exact downstream effects would depend on the specific peptide being synthesized and its role in cellular processes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a derivative of Fmoc amino acids, it’s likely that this compound shares similar pharmacokinetic properties. Fmoc amino acids are typically stable at room temperature and have a long shelf-life . .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the compound’s action, efficacy, and stability. For instance, the Fmoc group can be removed under mildly basic conditions , suggesting that the compound’s activity could be influenced by pH. Additionally, the compound’s stability at room temperature suggests that it could be sensitive to high temperatures .
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-23(28)15-9-8-14-22(24(29)30)27-25(31)32-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,29,30)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWSYDYLILBRJM-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride](/img/structure/B573561.png)
![1H-Pyrrolo[2,1,5-CD]pyrrolizine](/img/structure/B573564.png)

